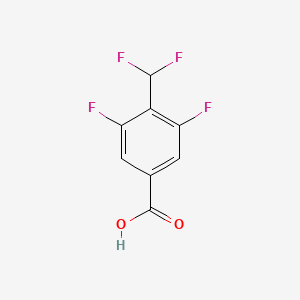

4-(Difluoromethyl)-3,5-difluorobenzoic acid

CAS No.:

Cat. No.: VC13634961

Molecular Formula: C8H4F4O2

Molecular Weight: 208.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F4O2 |

|---|---|

| Molecular Weight | 208.11 g/mol |

| IUPAC Name | 4-(difluoromethyl)-3,5-difluorobenzoic acid |

| Standard InChI | InChI=1S/C8H4F4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7H,(H,13,14) |

| Standard InChI Key | PSTDZQKSEAWEFV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C(F)F)F)C(=O)O |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(F)F)F)C(=O)O |

Introduction

Synthesis and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3,5-difluorobenzoic acid typically involves difluoromethylation of a pre-fluorinated benzoic acid precursor. A common approach utilizes difluoromethylating agents such as ClCF₂H or non-ozone-depleting difluorocarbene reagents under optimized catalytic conditions. For example, electrophilic aromatic substitution reactions using difluoroacetic acid derivatives have been reported to introduce the difluoromethyl group selectively at the para position.

Green chemistry methods have also been explored, such as the oxidation of aldehydes using diphenyl diselenide and hydrogen peroxide in aqueous media. This approach achieves moderate yields (78%) under mild conditions (20°C, 6 hours) while minimizing environmental impact . Industrial-scale production often employs continuous flow reactors to enhance yield and purity, with palladium or copper catalysts facilitating coupling reactions .

Table 1: Key Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Difluoromethylation | ClCF₂H, Pd catalysis | 65–80% | |

| Green oxidation | Ph₂Se₂, H₂O₂, H₂O, 20°C | 78% | |

| Continuous flow synthesis | Cu catalysts, THF, 60°C | >90% |

Physicochemical Properties

The compound’s physicochemical profile is shaped by its fluorine substituents. It exhibits a pKa of approximately 3.5, comparable to other fluorinated benzoic acids, due to the electron-withdrawing effects of fluorine . The difluoromethyl group enhances lipophilicity (logP ≈ 2.3), improving membrane permeability in biological systems . Crystallographic studies reveal a planar benzene ring with hydrogen-bonded dimers stabilized by O–H⋯O interactions, a feature critical for its solid-state stability .

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 208.11 g/mol | |

| Melting point | 121–123°C (lit.) | |

| pKa | 3.52 ± 0.10 | |

| LogP | 2.3 | |

| Solubility | Chloroform > Methanol |

Applications in Medicinal Chemistry

Fluorinated benzoic acids are pivotal in drug design, and 4-(difluoromethyl)-3,5-difluorobenzoic acid is no exception. Its antimicrobial activity against pathogens like Staphylococcus aureus has been documented, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. The difluoromethyl group enhances binding affinity to bacterial enzymes by forming hydrogen bonds with active-site residues .

In kinase inhibitor development, the compound serves as a key intermediate. For instance, coupling reactions with HATU/DIPEA in DMF yield derivatives like N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, which show nanomolar potency against cancer targets . Additionally, fluorinated analogs of polyphenols derived from this compound exhibit improved bioavailability and neuroprotective effects in models of Alzheimer’s disease .

Materials Science Applications

The compound’s stability under harsh conditions makes it valuable in materials science. It is incorporated into fluorinated polymers for coatings and membranes, where its resistance to thermal degradation (up to 300°C) and chemical corrosion is advantageous . In organic electronics, its electron-deficient aromatic core facilitates charge transport in organic field-effect transistors (OFETs), achieving hole mobilities of 0.1–0.5 cm²/V·s .

Biological Activity and Mechanisms

The biological activity of 4-(difluoromethyl)-3,5-difluorobenzoic acid stems from its interaction with enzymatic targets. In malaria research, derivatives inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) by competing with the substrate orotate, with IC₅₀ values of 50–100 nM. The fluorine atoms stabilize enzyme-inhibitor complexes via hydrophobic interactions and fluorine-π stacking .

Table 3: Biological Activity Profile

Future Research Directions

Ongoing studies aim to optimize synthetic routes for scalability and sustainability. Photocatalytic trifluoromethoxylation in continuous-flow systems, as demonstrated by Nyuchev et al., offers a promising avenue for derivatization . Computational modeling is being leveraged to predict novel biological targets, particularly in oncology and infectious diseases . Additionally, the compound’s role in advanced materials, such as perovskite solar cells and metal-organic frameworks (MOFs), is under exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume